molecular formula C16H15N5 B018823 N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine CAS No. 152460-10-1

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

Numéro de catalogue: B018823
Numéro CAS: 152460-10-1
Poids moléculaire: 277.32 g/mol
Clé InChI: QGAIPGVQJVGBIA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS: 152460-10-1) is a key intermediate in synthesizing imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Its molecular formula is C₁₆H₁₅N₅ (molecular weight: 277.32 g/mol), featuring a pyrimidine core linked to a 3-pyridyl group and a substituted aniline moiety. The compound’s structure enables selective binding to kinase domains, particularly Bcr-Abl and c-KIT.

Propriétés

IUPAC Name

4-methyl-3-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5/c1-11-4-5-13(17)9-15(11)21-16-19-8-6-14(20-16)12-3-2-7-18-10-12/h2-10H,17H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAIPGVQJVGBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433443
Record name 4-Methyl-N~3~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152460-10-1
Record name 6-Methyl-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152460-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imatinib amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152460101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-N~3~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenediamine, 4-methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.412
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMATINIB AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR9RZF7KDS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Nitro Intermediate Synthesis via Coupling Reaction

The most widely documented method involves a two-step process: (1) coupling of 2-chloro-4-(3-pyridyl)-pyrimidine with 2-amino-4-nitrotoluene to form N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine, followed by (2) catalytic hydrogenation to reduce the nitro group to an amine.

Reaction Conditions for Step 1:

  • Reactants: 2-chloro-4-(3-pyridyl)-pyrimidine, 2-amino-4-nitrotoluene

  • Solvent: 1-butanol or ethanol

  • Acid Catalyst: Hydrochloric acid (HCl) or hydrobromic acid (HBr)

  • Temperature: Reflux (~110–120°C)

  • Duration: 4–6 hours

  • Yield: 56–70%

Key Mechanistic Insight:
The reaction proceeds via nucleophilic aromatic substitution, where the amine group of 2-amino-4-nitrotoluene displaces the chlorine atom on the pyrimidine ring. The nitro group remains intact during this step, serving as a protecting group for subsequent reduction.

Nitro Group Reduction to Amine

The intermediate N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine undergoes hydrogenation to yield the final product.

Reduction Conditions:

  • Catalyst: Palladium on carbon (Pd/C) or Raney nickel

  • Solvent: Methanol or ethyl acetate

  • Hydrogen Pressure: 3–5 bar

  • Temperature: 25–50°C

  • Yield: 85–90%

Purification Protocol:
Post-reduction, the crude product is purified via:

  • Slurrying: Methanol-water mixtures (3:1 v/v) at 20–25°C

  • Crystallization: Ethyl acetate or dichloromethane

  • Purity: ≥98.0% (HPLC)

Alternative Synthetic Pathways and Modifications

Chlorination Optimization in Pyrimidine Synthesis

The chlorination of 4-(3-pyridyl)-2-pyrimidinol to 2-chloro-4-(3-pyridyl)-pyrimidine is a critical precursor step. Challenges such as bumping (violent boiling) during reflux were resolved by:

  • Diluting Reaction Mixture: Maintaining concentrations below 1 g/4 ml

  • Lowering Temperature: 50°C instead of reflux

  • Excess POCl₃: Acts as both reagent and solvent.

Comparative Chlorinating Agents:

AgentSolubilityReaction EfficiencyCost
Phosphorus oxychloride (POCl₃)HighExcellentLow
Thionyl chloride (SOCl₂)ModerateGoodMedium
Oxalyl chlorideLowPoorHigh

POCl₃ is preferred industrially due to its dual solvent-reagent role and cost-effectiveness.

Solvent Systems for Coupling Reactions

The choice of solvent significantly impacts reaction kinetics and yield:

Performance Comparison:

SolventDielectric ConstantBoiling Point (°C)Yield (%)
1-Butanol17.811770
Ethanol24.37865
Toluene2.411040

Polar protic solvents like 1-butanol enhance nucleophilic substitution rates by stabilizing transition states.

Industrial-Scale Production and Process Optimization

Large-Scale Hydrogenation Challenges

Scaling nitro group reduction introduces safety and efficiency concerns:

  • Catalyst Loading: Reduced Pd/C usage (0.5–1.0 wt%) via continuous-flow reactors

  • Temperature Control: Jacketed reactors maintain ≤50°C to prevent side reactions

  • Byproduct Management: Filtration systems remove catalyst residues efficiently.

Crystallization and Polymorphism Control

Consistent crystal morphology ensures batch-to-batch reproducibility:

  • Anti-Solvent Addition: Gradual introduction of n-hexane to ethyl acetate solutions

  • Cooling Rate: 0.5°C/min to favor monomorphic Form A

  • Particle Size: Jet milling achieves D90 < 50 μm for optimal dissolution.

Analytical Characterization and Quality Control

HPLC Purity Profiling

Standardized HPLC methods validate purity:

  • Column: C18, 250 × 4.6 mm, 5 μm

  • Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0) (65:35)

  • Detection: UV at 254 nm

  • Retention Time: 8.2 ± 0.3 minutes.

Spectroscopic Identification

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyrimidine)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.70 (s, 1H, pyridine), 7.90 (d, 2H, pyrimidine), 6.80 (s, 1H, aromatic), 2.30 (s, 3H, CH₃) .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le thiocarlide a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

Le thiocarlide exerce ses effets en inhibant la synthèse de l'acide oléique et de l'acide tuberculostearic, qui sont des composants essentiels de la paroi cellulaire de Mycobacterium tuberculosis. Cette inhibition perturbe l'intégrité de la paroi cellulaire bactérienne, conduisant à la mort cellulaire. Les cibles moléculaires du thiocarlide comprennent les enzymes impliquées dans la synthèse des acides gras, telles que la réductase de l'énoyl-acyl transporteur de protéines.

Applications De Recherche Scientifique

Anticancer Research

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is primarily known for its role as an intermediate in the synthesis of Imatinib Mesylate, a well-established tyrosine kinase inhibitor used in the treatment of various cancers, particularly chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs) .

  • Mechanism of Action : The compound inhibits the Bcr-Abl tyrosine kinase pathway, crucial for the proliferation and survival of certain cancer cells. By binding to the active sites of these kinases, it prevents phosphorylation events necessary for cell cycle progression, leading to reduced cell proliferation and apoptosis in malignant cells .

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial properties, particularly against Mycobacterium tuberculosis. It inhibits the synthesis of essential fatty acids such as oleic acid and tuberculostearic acid, which are vital components of the bacterial cell wall .

  • Application in Tuberculosis Treatment : Given its mechanism of action against Mycobacterium tuberculosis, this compound is being investigated for potential use in treating multi-drug resistant tuberculosis .

Clinical Application in CML

A notable clinical study demonstrated that patients with CML receiving Imatinib Mesylate showed significant clinical remission rates with minimal toxicity profiles. This underscores the importance of this compound as a precursor in developing targeted therapies for cancers driven by tyrosine kinase mutations .

GIST Management

In another case involving GISTs, patients treated with Imatinib exhibited improved outcomes, reinforcing the relevance of this compound in developing effective cancer therapies targeting aberrant tyrosine kinases .

In Vitro Studies

In vitro assays have indicated that this compound effectively inhibits cell proliferation across various cancer cell lines while sparing normal cells from significant cytotoxicity. This selectivity is crucial for developing safer therapeutic agents .

Synthetic Routes

The synthesis of Imatinib Mesylate utilizing this compound involves several feasible synthetic routes that optimize yield and purity. These routes typically utilize various catalysts and reaction conditions tailored to enhance efficiency and scalability for industrial production .

Summary Table of Applications

Application AreaDescription
Anticancer Research Intermediate in Imatinib Mesylate synthesis; targets Bcr-Abl tyrosine kinase pathway
Antimicrobial Research Inhibits Mycobacterium tuberculosis fatty acid synthesis; potential for tuberculosis treatment
Clinical Case Studies Demonstrated efficacy in CML and GIST management through targeted therapy
In Vitro Studies Selective inhibition of cancer cell proliferation without harming normal cells

Mécanisme D'action

Thiocarlide exerts its effects by inhibiting the synthesis of oleic acid and tuberculostearic acid, which are essential components of the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death. The molecular targets of thiocarlide include enzymes involved in fatty acid synthesis, such as enoyl-acyl carrier protein reductase .

Comparaison Avec Des Composés Similaires

Imatinib Precursors and Derivatives

Compound Name Molecular Formula Key Structural Features Role in Synthesis Yield/Purity Reference
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine C₁₆H₁₅N₅ Pyrimidine, 3-pyridyl, methyl-aniline Intermediate for imatinib >95% purity
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine C₁₆H₁₄N₆O₂ Nitro group instead of amine Precursor requiring reduction 35 g yield
4-(4-Methylpiperazinomethyl)benzoic acid dihydrochloride (9a) C₁₄H₂₁Cl₂N₂O₂ Piperazinyl-methyl-benzoic acid Coupling partner for imatinib 35% yield

Key Observations :

  • Compound 9a is critical for introducing the piperazine side chain in imatinib but has lower synthetic efficiency compared to the primary intermediate.

Pyrimidine-Based Kinase Inhibitors

Compound Name Molecular Formula Substituents Biological Target Activity Insights Reference
This compound C₁₆H₁₅N₅ Methyl-aniline, pyridyl Bcr-Abl, c-KIT High selectivity
5-[(3,5-Dichloro-anilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenyl-pyrimidin-4-amine C₂₅H₂₀Cl₄N₆ Dichloro-anilino, phenyl Kinase inhibition (unspecified) Enhanced lipophilicity
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine C₂₇H₂₄F₃N₅O Trifluoromethyl, methoxyphenyl Kinase inhibition (unspecified) Improved metabolic stability

Structural and Functional Insights :

  • Chlorine substituents (e.g., dichloro-anilino) enhance lipophilicity and membrane permeability but may increase toxicity.
  • Trifluoromethyl groups improve metabolic stability and binding affinity due to electron-withdrawing effects.
  • The methyl-aniline group in the target compound balances solubility and target engagement, critical for oral bioavailability in imatinib.

Tobacco-Specific Nitrosamines (Carcinogens)

While unrelated therapeutically, tobacco-derived nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) share structural motifs (pyridyl groups) but exhibit carcinogenic activity via DNA alkylation. This highlights the importance of functional group positioning:

  • NNK (C₁₀H₁₃N₃O₂): Pyridyl + nitrosamine → carcinogenic.
  • Target compound : Pyridyl + amine → therapeutic kinase inhibition.

Industrial Advantages :

  • Simplified processes (e.g., direct coupling with 4-(4-methylpiperazinomethyl)benzoyl chloride).
  • Reduced environmental impact (non-halogenated solvents).

Activité Biologique

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, also known as CAS 152460-10-1, is a compound of significant interest in pharmacological research, primarily due to its role as an intermediate in the synthesis of Imatinib Mesylate, a well-known tyrosine kinase inhibitor used in cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, biochemical pathways, and relevant case studies.

  • Molecular Formula : C16_{16}H15_{15}N5_5
  • Molecular Weight : 277.32 g/mol
  • Melting Point : 133-135 °C
  • Solubility : Soluble in DMSO and Methanol

Structure

The compound features a complex structure comprising a pyrimidine ring linked to a phenyl group and a pyridine moiety. Its structural formula can be represented as follows:

SMILES CC1 C C C C C1 N NC2 NC CC N2 C3 CN CC C3\text{SMILES CC1 C C C C C1 N NC2 NC CC N2 C3 CN CC C3}

Target Enzymes

This compound primarily targets tyrosine kinases , particularly the Bcr-Abl kinase pathway, which is crucial in the proliferation and survival of certain cancer cells.

Mode of Action

The compound inhibits the activity of tyrosine kinases by binding to their active sites, thereby preventing the phosphorylation of substrates that are essential for cell cycle progression. This inhibition leads to reduced cell proliferation and induces apoptosis in malignant cells.

Biochemical Pathways

The inhibition of the Bcr-Abl pathway has been shown to disrupt downstream signaling cascades that promote tumor growth. This mechanism is particularly relevant in chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs), where aberrant tyrosine kinase activity is a hallmark.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity by inhibiting the synthesis of essential fatty acids like oleic acid and tuberculostearic acid in Mycobacterium tuberculosis, thereby compromising the integrity of the bacterial cell wall.

Case Studies

  • CML Treatment : In clinical settings, compounds related to this compound have been used effectively as part of combination therapies for patients with CML. A study demonstrated that patients receiving Imatinib Mesylate showed significant clinical remission with minimal toxicity profiles .
  • GIST Management : Another case involved patients with GISTs who were treated with Imatinib, highlighting the importance of this compound as a precursor in developing targeted therapies for tumors driven by tyrosine kinase mutations.

In Vitro Studies

In vitro assays have shown that this compound effectively inhibits cell proliferation in various cancer cell lines at concentrations that do not induce significant cytotoxicity to normal cells. This selectivity is crucial for developing safer therapeutic agents .

Synthetic Routes

The synthesis of Imatinib Mesylate from this compound involves several steps, including coupling reactions with other chemical entities such as 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid. The efficiency and yield of these synthetic routes are critical for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine?

  • Methodology : The synthesis typically involves multi-step reactions under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Key steps include:

  • Step 1 : Coupling of a pyrimidine intermediate with a substituted aniline derivative, often using brominated precursors (e.g., 5-chloropyridinyl compounds) .
  • Step 2 : Reduction of intermediates with agents like LiAlH₄ in anhydrous solvents (e.g., ethyl dioxolane), followed by purification via silica gel chromatography .
  • Step 3 : Final condensation reactions with triethylamine as a base, monitored by TLC and characterized via ¹H/¹³C NMR and ESI-MS .

Q. How is the crystal structure of this compound determined, and what parameters are critical for validation?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is used. Critical parameters include:

  • Unit cell dimensions : Triclinic system (space group P1) with a = 9.2242 Å, b = 12.5399 Å, c = 12.8594 Å, and angles α = 72.719°, β = 89.724°, γ = 77.712° .
  • Refinement metrics : R[F² > 2σ(F²)] = 0.066 and wR(F²) = 0.198, indicating acceptable agreement between observed and calculated data .
  • Torsion angles : For example, the N3A–C4A–N4A–C41A torsion angle (-5.9°) highlights conformational flexibility in the pyridyl-aniline linkage .

Q. What spectroscopic techniques are utilized for characterizing this compound?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms proton environments (e.g., aromatic protons at δ 6.8–8.5 ppm), while ¹³C NMR identifies carbon types (e.g., pyrimidine carbons at ~160 ppm) .
  • Mass Spectrometry (ESI-MS) : Provides molecular ion peaks (e.g., m/z 277.33 for [M+H]⁺) .
  • X-ray Diffraction : Validates molecular packing and hydrogen-bonding networks (e.g., N–H···N interactions) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

  • Optimization Strategies :

  • Temperature Control : Reactions conducted at 0°C during bromide addition minimize side products .
  • Stoichiometric Precision : Use of excess LiAlH₄ (4 equivalents) ensures complete reduction of intermediates .
  • Advanced Purification : Employ flash chromatography with gradients (e.g., 5–10% ethanol in dichloromethane) or HPLC for high-purity isolates .
    • Computational Guidance : Tools like quantum chemical calculations predict optimal reaction pathways, reducing trial-and-error approaches .

Q. How can structural discrepancies in crystallographic data be resolved?

  • Resolution Methods :

  • Data Filtering : Exclude reflections with I < 2σ(I) to improve refinement accuracy .
  • Torsion Angle Analysis : Compare experimental values (e.g., C2A–N3A–C4A = -2.7°) with density functional theory (DFT)-optimized geometries to identify steric or electronic distortions .
  • Software Tools : Programs like SHELXL refine anisotropic displacement parameters and validate hydrogen-bonding networks .

Q. What computational approaches support the design of derivatives with enhanced bioactivity?

  • Methods :

  • Docking Studies : Model interactions with biological targets (e.g., methionine aminopeptidase-1) using PyMOL or AutoDock .
  • Reaction Path Search : Combine quantum mechanics (QM) and molecular dynamics (MD) to predict regioselectivity in derivative synthesis .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridyl ring) with activity trends .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and crystallographic data?

  • Approach :

  • Dynamic Effects : NMR detects time-averaged conformations, while SCXRD captures static structures. For example, rotational flexibility in the pyridyl group may explain differences in observed proton environments .
  • Solvent Artifacts : Crystallization solvents (e.g., DMSO) can induce conformational changes not seen in solution-phase NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
Reactant of Route 2
Reactant of Route 2
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.